1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
Description
1-(Phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 105678-51-1) is a pyrrolopyridine derivative characterized by a benzyl (phenylmethyl) group at the N1 position, a carbonitrile substituent at position 5, and additional functional groups including a methyl group at position 4 and a morpholinyl moiety at position 6 (molecular formula: C₂₀H₂₀N₄O) .
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-13-8-14-6-7-18(15(14)17-10-13)11-12-4-2-1-3-5-12/h1-8,10H,11H2 |
InChI Key |
MSPNDYOLEFDGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CC(=CN=C32)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, especially in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Chlorine Derivatives : Electronegative Cl at C4 (e.g., 920966-02-5) may influence electron density, affecting reactivity in electrophilic substitutions .
- Boronic Esters : The boronic ester group in 754214-56-7 enables cross-coupling reactions for constructing biaryl systems .
- Sulfonyl and Iodo Groups : Compounds like 757978-12-4 exhibit enhanced stability (sulfonyl) and versatility in metal-catalyzed couplings (iodo) .
Biological Activity
1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile, with the molecular formula C15H11N3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of 1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrrolopyridine Core : This is achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives.
- Introduction of the Phenylmethyl Group : This step often utilizes Friedel-Crafts alkylation or similar methods to attach the phenylmethyl moiety.
- Cyanation : The final step involves introducing the cyano group at the 5-position of the pyrrolopyridine ring.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolopyridines exhibit significant antitumor properties. For instance, compounds similar to 1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile have been shown to induce apoptosis in various cancer cell lines, including A549 lung cancer cells. The mechanism appears to involve cell cycle arrest at the G2/M phase and activation of apoptotic pathways .
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases, including:
- SGK-1 Kinase : Inhibitors targeting SGK-1 have therapeutic implications for diseases associated with this kinase's activity, such as certain cancers and metabolic disorders .
- c-Met Kinase : Structure-activity relationship studies suggest that modifications to the pyrrolopyridine structure can enhance c-Met inhibitory activity, leading to improved anticancer efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the aromatic ring significantly enhances activity against cancer cell lines.
- Positioning of Functional Groups : The position of substituents on the pyrrolopyridine core affects both potency and selectivity towards specific kinases.
Case Studies
Several studies have documented the biological effects of this compound:
- Apoptosis Induction in A549 Cells : A study demonstrated that certain derivatives could induce apoptosis in A549 cells through activation of caspases and mitochondrial pathways .
- Inhibition of SGK-1 : Research highlighted a derivative that effectively inhibited SGK-1 in vitro, showing promise for treating SGK-related disorders .
- c-Met Inhibition : Docking studies revealed that modifications to the phenyl group could enhance binding affinity to c-Met, suggesting a pathway for developing more effective anticancer agents .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H11N3 |
| CAS Number | 517918-98-8 |
| Potential Activities | Antitumor, Kinase Inhibition |
| Targeted Kinases | SGK-1, c-Met |
| Cell Lines Tested | A549, HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
